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Compound of Interest

Compound Name: 2-Fluoro-cyclopropanamine

CAS No.: 105919-28-6

Cat. No.: B034204 Get Quote

Executive Summary & Structural Context
2-Fluorocyclopropanamine (2-FCA) represents a high-value scaffold in medicinal chemistry,

often serving as a bioisostere for tranylcypromine derivatives or as a conformationally restricted

GABA analogue. The introduction of the fluorine atom on the cyclopropane ring induces

significant electronic and magnetic anisotropy, creating a complex spin system.

The Stereochemical Challenge
The molecule exists as two distinct diastereomers. Distinguishing them is critical for structure-

activity relationship (SAR) studies:

Trans-Isomer: The amine (

) and fluorine (

) are on opposite faces of the ring.

Cis-Isomer: The amine and fluorine are on the same face.

Key Diagnostic Indicator: The stereochemistry is most reliably assigned via

and
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coupling constants, which follow a rigid Karplus-like dependence due to the cyclopropane ring's
lack of conformational freedom.

Experimental Methodology
Sample Preparation[1]

Solvent:DMSO-d

is the preferred solvent. It ensures solubility of the hydrochloride salt and prevents rapid
exchange of the ammonium protons (

), allowing observation of their coupling if needed. D

O is a secondary choice but eliminates amine protons via exchange.[1]

Concentration: 10–20 mg/mL for optimal S/N in

C and 2D experiments.

Reference: TMS (0.00 ppm) for

H/

C; Trichlorofluoromethane (CFCl

, 0.00 ppm) or Hexafluorobenzene (-164.9 ppm) for

F.

NMR Protocol Strategy
To achieve a self-validating assignment, the following sequence is mandatory:

F NMR (Proton-Coupled): To determine the number of fluorine environments and rough
purity.

H NMR: To identify the cyclopropyl protons (

).

H-
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H COSY: To trace the spin system connectivity.

H-

F HOESY (or

H-

F HETCOR):Critical Step for confirming the spatial proximity of protons to the fluorine atom.

Assignment Logic & Diagnostic Parameters
F NMR Signature
The fluorine nucleus is the "anchor" of this assignment.[2]

Chemical Shift: Typically -190 to -215 ppm (relative to CFCl

). This high-field shift is characteristic of cyclopropyl fluorides.

Multiplicity: A complex "doublet of multiplets" due to large geminal (

) and vicinal (

) couplings.

H NMR Chemical Shifts & Couplings
The cyclopropane ring protons are split into three distinct environments based on their

relationship to the substituents.

Table 1: Diagnostic Chemical Shifts (DMSO-d

)
Note: Values are approximate and shift-dependent on concentration/pH.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.alfa-chemistry.com/organo-fluoro-chem/19f-nmr-chemical-shift-table.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b034204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Proton Type
Approx. Shift (

, ppm)

Multiplicity
Pattern

Key Couplings
(

)

C2
H

(Geminal to F)
4.60 – 5.10

dm (Doublet of

multiplets)
Hz (Huge

splitting)

C1
H

(Geminal to N)
2.60 – 3.10

m (Complex

multiplet)

Hz

Hz

C3
H

(Cis to F)
1.20 – 1.50 dddd Hz

C3
H

(Trans to F)
0.90 – 1.20 dddd Hz

N -NH 8.30 – 8.80
bs (Broad

singlet)

Exchangeable

(disappears in D

O)

Stereochemical Determination (The "Roofing" Effect)
The most definitive method to distinguish cis-2-FCA from trans-2-FCA is the magnitude of the

vicinal H-F coupling between H

(the proton on the amine carbon) and the Fluorine atom.

Rule of Thumb: In fluorocyclopropanes,

.

If

Hz

Cis-Isomer (F and H
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are cis).

If

Hz

Trans-Isomer (F and H

are trans).

Assignment Workflow Visualization
The following diagram illustrates the logical flow for assigning the signals and determining the

stereochemistry.
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Start: Unknown 2-FCA Sample

1. Acquire 19F NMR
(Observe Shift -190 to -215 ppm)

2. Acquire 1H NMR
Identify H2 (Geminal to F) at ~4.8 ppm

3. Measure 3J(H1-F)
(Coupling on H1 at ~2.8 ppm)

J(H1-F) Value?

Small J (4-8 Hz)
Isomer: TRANS

(F and NH2 are Trans)

< 10 Hz

Large J (12-16 Hz)
Isomer: CIS

(F and NH2 are Cis)

> 10 Hz

4. Validation: 1H-1H COSY
Confirm H1-H2 connectivity

Click to download full resolution via product page

Caption: Logic flow for determining stereochemistry of 2-fluorocyclopropanamine via coupling

constants.

Detailed Spin System Analysis
The Geminal Proton (H )
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The proton on the same carbon as the fluorine (H

) is the most deshielded aliphatic signal. It appears as a doublet of multiplets.

Primary Splitting:

(Geminal) is massive, typically 62–65 Hz. This splits the signal into two distinct multiplets
separated by ~0.15 ppm (at 400 MHz).

Secondary Splitting: Vicinal couplings to H

, H

, and H

.

The Methylene Protons (H , H )
These protons are magnetically non-equivalent (diastereotopic).

H

(Cis to F): Experiences a larger coupling to Fluorine (

Hz).

H

(Trans to F): Experiences a smaller coupling to Fluorine (

Hz).

Note: The "Cis" proton to Fluorine is often deshielded (higher ppm) relative to the "Trans"

proton due to the electric field effect of the C-F bond, though this can vary with solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Guide: NMR Assignment of 2-
Fluorocyclopropanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034204#2-fluorocyclopropanamine-nmr-chemical-
shift-assignments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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